molecular formula C17H14N4O3S B2915065 6-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine

6-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine

Cat. No.: B2915065
M. Wt: 354.4 g/mol
InChI Key: GQIOGLSHEGFMHD-UHFFFAOYSA-N
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Description

This compound belongs to the class of benzothiazole-linked 1,3,4-oxadiazole derivatives. Its structure comprises a benzothiazole core substituted with a methoxy group at the 6-position and a 1,3,4-oxadiazole ring bearing a 4-methoxyphenyl substituent at the 5-position.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-22-11-5-3-10(4-6-11)15-20-21-16(24-15)19-17-18-13-8-7-12(23-2)9-14(13)25-17/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIOGLSHEGFMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a compound belonging to the oxadiazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity associated with this compound, including its pharmacological potential and mechanisms of action.

Structural Features

The compound possesses several notable structural elements:

  • Oxadiazole Ring : Known for its role in various biological activities including antimicrobial and anticancer properties.
  • Benzothiazole Moiety : Often associated with anti-inflammatory and analgesic effects.
  • Methoxy Substituents : These groups can enhance lipophilicity and influence the compound's biological interactions.

Antimicrobial Activity

Compounds containing oxadiazole moieties have been reported to exhibit significant antimicrobial properties. For example, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Properties

1,3,4-Oxadiazoles have been investigated for their anticancer potential. In vitro studies indicate that certain derivatives can inhibit cell proliferation in various cancer cell lines. For instance, modifications on the oxadiazole ring have been linked to enhanced cytotoxicity against human cancer cells such as HeLa (cervical cancer) and Caco-2 (colon cancer) cells .

Anticonvulsant Activity

Research has demonstrated that oxadiazole derivatives can possess anticonvulsant properties. A study highlighted the synthesis of several oxadiazole compounds that exhibited significant activity in seizure models, suggesting that similar derivatives could be explored for therapeutic applications in epilepsy .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antibacterial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with methoxy substitutions showed enhanced antibacterial effects due to increased membrane permeability .
  • Anticancer Screening : In a comparative study involving multiple cancer cell lines, a related oxadiazole compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer types, indicating moderate efficacy that could be improved through further structural modifications .

Data Tables

Biological ActivityCompoundIC50 Value (µM)Target
AnticancerOxadiazole Derivative92.4Various Cancer Cell Lines
AntimicrobialMethoxy-substituted OxadiazoleN/AStaphylococcus aureus, E. coli
AnticonvulsantRelated OxadiazoleN/ASeizure Models

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole moiety undergoes oxidation at the sulfur atom under controlled conditions. For example:

  • Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) in dichloromethane.
  • Products : Sulfoxide or sulfone derivatives (e.g., 6-methoxy-1,3-benzothiazole-2-sulfoxide or sulfone analogs).
  • Mechanism : Electrophilic attack at the sulfur atom, forming S–O bonds .
Reaction Type Reagents Products Yield
Sulfur OxidationH₂O₂, DCM, RT, 6hSulfoxide derivative75–80%
Sulfur Oxidationm-CPBA, DCM, 0°C, 3hSulfone derivative65–70%

Substitution Reactions at the Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in nucleophilic substitution reactions due to electron-deficient nitrogen atoms:

  • Aminolysis : Reaction with primary amines (e.g., ethylenediamine) under reflux in ethanol yields open-chain thiourea derivatives .
  • Acid Hydrolysis : Treatment with concentrated HCl generates hydrazide intermediates .
Reaction Type Reagents Products Conditions
AminolysisEthylenediamine, EtOH, ΔThiourea-linked derivatives12h, 70–75% yield
Hydrolysis6M HCl, refluxBenzothiazole-2-hydrazide8h, 85% yield

Electrophilic Aromatic Substitution (EAS)

The para-methoxyphenyl group on the oxadiazole ring directs electrophilic substitution:

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at the para position relative to the methoxy group .
  • Halogenation : Bromine in acetic acid yields brominated analogs .
Reaction Type Reagents Products Position
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitro-4'-methoxyphenyl derivativePara
BrominationBr₂, AcOH, RT4-Bromo-4'-methoxyphenyl derivativePara

Nucleophilic Substitution at Methoxy Groups

Demethylation occurs under acidic or oxidative conditions:

  • Reagents : BBr₃ in DCM or HI in acetic acid.
  • Products : Hydroxy-substituted derivatives, enhancing solubility .
Reagent Conditions Product Yield
BBr₃, DCM0°C to RT, 4h6-Hydroxy-benzothiazole derivative60–65%
HI, AcOHReflux, 6h4-Hydroxy-phenyl derivative55–60%

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling via the oxadiazole-linked aryl group:

  • Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O.
  • Partners : Aryl boronic acids (e.g., phenylboronic acid) .
Coupling Partner Product Yield Application
Phenylboronic acidBiaryl-linked benzothiazole-oxadiazole70–75%Anticancer lead optimization

Photochemical Reactions

Under UV irradiation (λ = 254 nm), the oxadiazole ring undergoes [2+2] cycloaddition with alkenes, forming fused bicyclic structures .

Reagent Conditions Product
Ethylene, UV lightBenzene, 12hFused oxadiazole-cyclobutane adduct

Key Findings from Research Studies

  • Anticancer Activity : Brominated derivatives (e.g., 4-bromo analog) showed enhanced cytotoxicity against MCF-7 cells (IC₅₀ = 9.2 μM) .
  • Antimicrobial Properties : Thiourea derivatives exhibited MIC values of 0.08–0.32 μM against Mycobacterium tuberculosis .
  • Solubility Optimization : Demethylated hydroxy analogs demonstrated 3-fold increased aqueous solubility compared to methoxy precursors .

Comparison with Similar Compounds

Key Structural Features :

  • Benzothiazole moiety: Known for its role in DNA intercalation and enzyme inhibition.
  • 1,3,4-Oxadiazole ring : Enhances metabolic stability and bioavailability.
  • Methoxy substituents : Improve solubility and modulate electronic effects for target binding.

Comparison with Similar Compounds

Antibacterial and Antifungal Derivatives

N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c) :

  • Shows antibacterial activity (MIC: 4–8 µg/mL) and antifungal activity (MIC: 4 µg/mL) against HOP-92 cancer cells.
  • Structural similarity : Shares the 4-methoxyphenyl-oxadiazole unit but lacks the benzothiazole scaffold, altering target specificity .

5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine :

  • Features a thiadiazole core instead of oxadiazole.
  • Lower bioactivity (MIC >8 µg/mL) due to reduced electron-withdrawing capacity compared to oxadiazoles .

Enzyme-Targeting Derivatives

N-(1,3,4,6-tetra-O-benzyl-2-deoxy-β-D-glucopyranosyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-amine (6e):

  • Synthesized with an 82–90% yield and tested for acetylcholinesterase (AChE) inhibition.
  • Comparison: The glucopyranosyl substituent enhances solubility but complicates synthetic routes compared to the simpler benzothiazole linkage in the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Biological Activity MIC (µg/mL) Key Substituents Reference
Target Compound Benzothiazole-Oxadiazole Potential antifungal/enzyme inhibition N/A 6-OCH₃, 4-OCH₃-C₆H₄
LMM5 Oxadiazole-Benzamide Antifungal (C. albicans) 8–16 4-OCH₃-C₆H₄, sulfamoyl
BT16 Benzothiazole-Dihydrothiazole Antiproliferative N/A 6-Cl, 4-NO₂-C₆H₃
1c (N-{[5-(4-OCH₃-C₆H₄)-oxadiazol-2-yl]methyl}pyridine) Oxadiazole-Pyridine Antibacterial/Antifungal 4–8 4-OCH₃-C₆H₄, pyridylmethyl
6e (Glucopyranosyl-oxadiazole) Oxadiazole-Carbohydrate AChE inhibition N/A 3-OCH₃-C₆H₄, tetra-O-benzyl-glucose

Critical Analysis of Substituent Effects

  • Methoxy groups : Enhance solubility and π-π stacking with biological targets (e.g., 4-OCH₃ in LMM5 and 1c improves antifungal potency) .
  • Benzothiazole vs. Benzamide : The benzothiazole core in the target compound may offer superior DNA-binding affinity compared to benzamide derivatives like LMM5 .
  • Oxadiazole vs. Thiadiazole : Oxadiazoles generally exhibit higher metabolic stability and electron-deficient character, favoring target engagement over thiadiazoles .

Q & A

Basic: What optimized synthetic routes are reported for this compound?

The synthesis typically involves cyclization reactions under reflux conditions. For example:

  • Step 1 : Condensation of substituted carboxylic acid derivatives with thiosemicarbazide or hydrazides in the presence of POCl₃ as a catalyst (reflux at 90–120°C for 3–6 hours) .
  • Step 2 : Cyclization of intermediates using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the 1,3,4-oxadiazole or benzothiazole moieties. Purification often involves recrystallization from DMSO/water mixtures or column chromatography .
  • Key parameters : Reaction temperature (90–120°C), stoichiometric ratios (1:1 to 1:3), and pH adjustment (e.g., ammonia solution for precipitation) .

Basic: Which spectroscopic techniques are critical for structural characterization?

  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1620 cm⁻¹, N-H bend at ~3140 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms aromatic substitution patterns and methoxy groups. For example, methoxy protons appear as singlets at δ 3.76–3.86 ppm in DMSO-d₆ .
  • Mass Spectrometry (FABMS/HRMS) : Validates molecular weight (e.g., m/z 466 for a related benzothiazole derivative) .
  • X-ray Crystallography : Resolves molecular packing and hydrogen-bonding interactions (e.g., centrosymmetrical dimers via N-H⋯N bonds) .

Basic: What preliminary biological activities are associated with this compound?

  • Antimicrobial Activity : Benzothiazole derivatives exhibit moderate activity against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .
  • Anticancer Potential : Oxadiazole-containing analogs show cytotoxicity against cancer cell lines (e.g., IC₅₀ values <10 µM in breast cancer models) .
  • Mechanistic Clues : Inhibition of key enzymes (e.g., PFOR in anaerobic organisms) through amide conjugation and π-π stacking interactions .

Advanced: How can researchers resolve contradictions in reported biological activities?

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay with 48-hour incubation) to minimize variability .
  • Structural Confirmation : Verify compound purity (>95% by HPLC) and stereochemistry (via X-ray or NOESY NMR) before activity testing .
  • Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies, accounting for solvent effects (e.g., DMSO concentration ≤0.1%) .

Advanced: What strategies improve the pharmacokinetic (PK) profile of this compound?

  • Solubility Enhancement : Introduce polar groups (e.g., -OH or -COOH) at the 4-methoxyphenyl position .
  • Metabolic Stability : Replace labile methoxy groups with trifluoromethoxy (-OCF₃) to reduce CYP450-mediated oxidation .
  • Bioavailability Testing : Use in vitro Caco-2 cell models to assess intestinal absorption and plasma protein binding .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

  • Oxadiazole Modifications : Substituents at the 5-position of oxadiazole (e.g., electron-withdrawing groups like -NO₂) enhance anticancer activity by increasing electrophilicity .
  • Benzothiazole Optimization : Fluorination at the 6-position improves membrane permeability and target binding (e.g., kinase inhibition) .
  • Hybrid Scaffolds : Fusion with triazole or quinoline rings broadens biological targets (e.g., topoisomerase II inhibition) .

Advanced: How should conflicting synthetic yields be addressed?

  • Reaction Parameter Screening : Systematically vary temperature (70–130°C), catalyst loading (POCl₃: 1–3 equivalents), and solvent (e.g., pyridine vs. THF) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., uncyclized intermediates) and optimize reaction time .
  • Scale-Up Protocols : Transition from batch to flow chemistry for improved heat transfer and reproducibility .

Advanced: What computational methods predict binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., PFOR or topoisomerase II) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR Modeling : Correlate substituent electronegativity with IC₅₀ values to prioritize synthetic targets .

Advanced: How can metabolic pathways be elucidated for this compound?

  • In Vitro Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS .
  • Isotope-Labeling Studies : Use ¹⁴C-labeled analogs to track metabolic degradation (e.g., demethylation or sulfoxidation) .
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to identify drug-drug interaction risks .

Advanced: What crystallographic insights inform solid-state properties?

  • Polymorph Screening : Recrystallize from solvents like ethanol, acetonitrile, or ethyl acetate to identify stable forms .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H⋯O/N contacts) influencing solubility .
  • Thermal Stability : Use DSC/TGA to determine melting points (e.g., 180–220°C) and decomposition profiles .

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